Ytterbium nitrate

Description

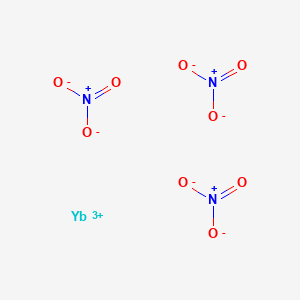

Structure

2D Structure

Properties

IUPAC Name |

ytterbium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Yb/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBYTSCYMRPPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Yb(NO3)3, N3O9Yb | |

| Record name | Ytterbium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890718 | |

| Record name | Ytterbium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Tetrahydrate: Transparent hygroscopic solid; [Merck Index] | |

| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13768-67-7 | |

| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Hazards of Ytterbium Nitrate

Introduction: Ytterbium(III) nitrate, with the chemical formula Yb(NO₃)₃, is an inorganic salt of ytterbium and nitric acid. It typically exists as a colorless, hygroscopic crystalline solid that is soluble in water and ethanol.[1][2] This compound serves as a crucial precursor for the production of ultra-high purity materials, catalysts, and nanoscale materials.[3] Its applications are found in nanoscale coatings for carbon composites, the manufacturing of ceramics and glass, and as a doping agent for garnet crystals in lasers.[1][4] This guide provides a comprehensive overview of its chemical properties, associated hazards, and relevant experimental protocols for scientific and drug development professionals.

Chemical and Physical Properties

Ytterbium nitrate is most commonly available in its hydrated forms, Yb(NO₃)₃·nH₂O, where n can be 4, 5, or 6.[1] These hydrates are highly soluble in water.[3][4] The anhydrous form has a molecular weight of 359.06 g/mol .[1]

| Property | Data | Reference |

| Chemical Formula | Yb(NO₃)₃ | [1] |

| Appearance | Colorless hygroscopic crystals or white solid. | [1][4][5] |

| Molecular Weight | Anhydrous: 359.06 g/mol Pentahydrate: 449.13 g/mol Hexahydrate: 467.15 g/mol | [1][6] |

| Solubility | Soluble in water and ethanol. | [1] |

| Stability | Stable under recommended storage conditions; hygroscopic. | [4][7][8] |

Hazards and Toxicological Data

This compound is classified as an oxidizing solid that may intensify fire.[7] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][7]

GHS Hazard Information

| Category | Information | Reference |

| Pictograms | GHS03 (Oxidizing), GHS07 (Exclamation mark) | [1] |

| Signal Word | Danger | [5][7] |

| Hazard Statements | H272: May intensify fire; oxidizer.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][7] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P220: Keep/Store away from clothing and other combustible materials.P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |

Acute Toxicity

While comprehensive toxicological properties have not been fully investigated, some acute toxicity data for the hexahydrate form is available.[7]

| Route of Exposure | Species | LD50 (Lethal Dose, 50% kill) | Reference |

| Oral | Rat | 3100 mg/kg | [9] |

| Intraperitoneal | Rat | 255 mg/kg | [9] |

| Intravenous | Rat | 30 mg/kg | [9] |

| Intraperitoneal | Mouse | 250 mg/kg | [9] |

Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions.[7][10]

-

Reactivity: As an oxidizing agent, it can form flammable mixtures when combined with hydrocarbons.[3] It is incompatible with organic materials and strong reducing agents.[7][8]

-

Hazardous Decomposition: When heated, especially under fire conditions, it decomposes to produce nitrogen oxides (NOx) and ytterbium oxides.[7]

Experimental Protocols

Synthesis of this compound Pentahydrate

A common laboratory method for the synthesis of this compound pentahydrate involves the reaction of ytterbium(III) oxide with nitric acid.[11]

Methodology:

-

Roasting: Ytterbium(III) oxide (Yb₂O₃) is first burned at 800°C for 2-3 hours to ensure purity and reactivity.[11]

-

Dissolution: The roasted Yb₂O₃ is dissolved in a 1:1 solution of nitric acid (HNO₃) and water. The mixture is maintained in a water bath at 75-85°C.[11][12] The reaction proceeds until the pH of the solution reaches 3-4.[11]

-

Filtration: The solution is allowed to stand overnight and is then filtered under reduced pressure to remove any unreacted solids.[11]

-

Crystallization: The filtrate is concentrated by distillation under reduced pressure until it becomes viscous. It is then allowed to cool slowly at room temperature to facilitate crystallization.[11]

-

Purification and Drying: The resulting crystals are recrystallized twice for higher purity. Finally, the purified crystals are dried in a desiccator containing a sulfuric acid atmosphere until a constant weight is achieved, yielding this compound pentahydrate.[11]

Thermal Decomposition Analysis of Ytterbium(III) Nitrate Hexahydrate

The thermal decomposition of hydrated this compound can be characterized using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[13]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of Ytterbium(III) nitrate hexahydrate is placed in the sample pan of a simultaneous TGA/DTA instrument.[13]

-

Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1500°C) at a controlled heating rate in a controlled atmosphere, typically air or an inert gas like nitrogen or argon.[13]

-

Data Collection: The TGA instrument measures the change in sample mass, while the DTA measures the temperature difference between the sample and an inert reference, indicating endothermic or exothermic events.[13]

-

Evolved Gas Analysis (Optional): The gaseous decomposition products can be identified by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FT-IR).[13]

-

Product Characterization: The solid intermediates and the final decomposition product (ytterbium oxide) are collected at various temperature points and can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine their crystal structure and morphology.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound Pentahydrate.

Logical Relationship: Hazards and Precautions

Caption: Relationship between this compound hazards and precautions.

Signaling Pathway: Thermal Decomposition of Yb(NO₃)₃·6H₂O

Caption: Thermal decomposition pathway of Ytterbium(III) Nitrate Hexahydrate.

References

- 1. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound (CAS No. 35725-34-9) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 5. fishersci.be [fishersci.be]

- 6. Ytterbium(III) nitrate, hexahydrate (1:3:6) | H12N3O15Yb | CID 203097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. RTECS NUMBER-ZG2800000-Chemical Toxicity Database [drugfuture.com]

- 10. Yttrium(III) nitrate hexahydrate - Safety Data Sheet [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

An In-depth Technical Guide to the Synthesis of Ytterbium(III) Nitrate from Ytterbium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ytterbium(III) nitrate from ytterbium(III) oxide. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety precautions. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers and professionals in chemical and pharmaceutical development.

Chemical Principles

The synthesis of ytterbium(III) nitrate from ytterbium(III) oxide is an acid-base reaction. Ytterbium(III) oxide (Yb₂O₃), a basic oxide, reacts with nitric acid (HNO₃) to yield the corresponding salt, ytterbium(III) nitrate (Yb(NO₃)₃), and water. Ytterbium(III) oxide is insoluble in water but will dissolve in strong acids.[1][2] The product, ytterbium(III) nitrate, is a colorless, crystalline solid that is soluble in water and ethanol and typically forms hydrates, most commonly the pentahydrate (Yb(NO₃)₃·5H₂O) or hexahydrate.[3][4]

The balanced chemical equation for this reaction is:

Yb₂O₃ + 6HNO₃ → 2Yb(NO₃)₃ + 3H₂O

This stoichiometry is crucial for calculating the requisite amounts of reactants to ensure a complete reaction and maximize product yield.

Visualization of Synthesis Pathway and Workflow

To clearly illustrate the process, the following diagrams outline the chemical reaction and the experimental workflow.

Quantitative Data Summary

The properties of the primary reactant and the resulting product are summarized below. Note that this compound properties can vary slightly based on the degree of hydration.

Table 1: Properties of Reactant and Product

| Property | Ytterbium(III) Oxide (Yb₂O₃) | Ytterbium(III) Nitrate Pentahydrate (Yb(NO₃)₃·5H₂O) |

| CAS Number | 1314-37-0[1] | 35725-34-9[5] |

| Molecular Formula | Yb₂O₃[1] | Yb(NO₃)₃·5H₂O[5] |

| Molar Mass | 394.08 g/mol [1] | 449.13 g/mol [5] |

| Appearance | White solid/powder[1] | Colorless or white crystals[3][4][5] |

| Density | 9.17 g/cm³[1] | 2.98 g/cm³ (anhydrous basis may differ)[4] |

| Melting Point | 2,355 °C[1] | Decomposes upon heating[3] |

| Solubility in Water | Insoluble[1] | Soluble[3][4][6] |

| Solubility in Ethanol | Insoluble | Soluble[3] |

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature.[4][7][8] Researchers should adapt the quantities based on the desired yield and stoichiometric calculations.

4.1 Materials and Equipment

-

Ytterbium(III) oxide (Yb₂O₃), high purity

-

Nitric acid (HNO₃), e.g., 70%

-

Deionized water

-

Glass beaker of appropriate size (at least 5x the volume of the acid)

-

Magnetic stirrer and stir bar

-

Hot plate

-

Fume hood

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator or distillation setup for concentration

-

Crystallizing dish

-

Desiccator with a drying agent (e.g., concentrated H₂SO₄ or silica gel)

4.2 Procedure

-

Preparation of Reactants:

-

(Optional) For enhanced reactivity, ytterbium oxide can be pre-treated by heating at 800°C for 2-3 hours.[4]

-

Prepare a 1:1 (by volume) solution of nitric acid by carefully adding the concentrated acid to an equal volume of deionized water.

-

-

Dissolution of Ytterbium Oxide:

-

Place the 1:1 nitric acid solution into a large beaker with a magnetic stir bar. Use a volume of acid calculated to be in slight excess based on the mass of Yb₂O₃ to be dissolved.

-

Transfer the beaker to a hot plate within a fume hood and begin stirring.

-

Heat the nitric acid to between 75°C and 100°C.[2][4][8] Ytterbium oxide dissolves very slowly in cold acid but the reaction becomes spontaneous and potentially very exothermic at elevated temperatures.[7]

-

Once the acid is hot, begin adding the ytterbium oxide powder in small portions. Add the powder slowly to control the exothermic reaction and prevent the solution from boiling over.[7]

-

-

Reaction and Filtration:

-

Continue heating and stirring until all the ytterbium oxide has dissolved, resulting in a clear, transparent solution.[2][8] This may take several minutes.

-

The reaction can be monitored with a pH meter and terminated when the pH of the solution reaches 3-4.[4]

-

Allow the solution to cool to room temperature.

-

Filter the solution under reduced pressure to remove any unreacted oxide or insoluble impurities.[4]

-

-

Concentration and Crystallization:

-

Transfer the clear filtrate to a round-bottom flask.

-

Concentrate the solution using a rotary evaporator or by distillation under reduced pressure. The goal is to remove excess water and nitric acid until the solution becomes thick and viscous.[4]

-

Pour the viscous liquid into a crystallizing dish and allow it to stand at room temperature. Colorless crystals of ytterbium(III) nitrate hydrate will form.[4]

-

For higher purity, the crystals can be redissolved in a minimum amount of deionized water and recrystallized.[4]

-

-

Drying:

Safety Precautions

Handling the chemicals and performing the reaction require strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[7]

-

Fume Hood: The entire procedure, especially the dissolution of the oxide in hot nitric acid, must be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[7]

-

Exothermic Reaction: The reaction between ytterbium oxide and hot nitric acid is exothermic.[7] Add the oxide slowly and have a wash bottle with deionized water ready to cool the beaker if the reaction becomes too vigorous.[7]

-

Oxidizing Agent: Ytterbium(III) nitrate is an oxidizing agent.[6] Avoid contact with flammable or combustible materials.

-

Handling Acids: Nitric acid is highly corrosive. Handle with extreme care to avoid skin and eye contact.

Characterization of Ytterbium(III) Nitrate

To confirm the identity, purity, and structure of the synthesized product, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the nitrate groups and water of hydration.

-

Thermogravimetric Analysis (TGA): To determine the number of water molecules in the hydrate and to study its thermal decomposition profile.

-

Inductively Coupled Plasma (ICP) Analysis: To confirm the elemental composition and determine the purity with respect to trace metal impurities.

References

- 1. Ytterbium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (CAS No. 35725-34-9) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ytterbium(III) nitrate pentahydrate, a compound of increasing interest in various scientific and biomedical fields. This document collates available solubility data, outlines experimental protocols for its determination, and explores its interaction with biological signaling pathways, offering valuable insights for professionals in research and drug development.

Core Topic: Ytterbium(III) Nitrate Pentahydrate Solubility

Ytterbium(III) nitrate pentahydrate, with the chemical formula Yb(NO₃)₃·5H₂O, is a white, crystalline solid.[1][2] Its solubility is a critical parameter for its application in areas such as the synthesis of upconverting nanoparticles, catalysts, and as a potential agent in biomedical research.[3]

Quantitative Solubility Data

Precise quantitative solubility data for Ytterbium(III) nitrate pentahydrate is not extensively documented in publicly available literature. However, it is consistently reported to be soluble in water and ethanol.[1][4] One available data point for the anhydrous form, Ytterbium(III) nitrate (CAS 13768-67-7), indicates a high solubility in water. It is crucial to note that this value may not be directly representative of the pentahydrate form due to differences in molar mass and crystal structure.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Notes |

| Water | 20 | 172.5 (for anhydrous form) | This value is for the anhydrous form (CAS 13768-67-7) and should be used with caution for the pentahydrate.[5] |

| Water | Not Specified | Soluble | Qualitative observation.[4][6][7] |

| Ethanol | Not Specified | Soluble | Qualitative observation.[1][4] |

The high solubility of lanthanide nitrates, in general, is a known characteristic.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for Ytterbium(III) nitrate pentahydrate in specific solvent systems, the following established experimental protocols can be employed.

Isothermal Shake-Flask Method

This gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Methodology:

-

Preparation of Supersaturated Solution: A surplus amount of Ytterbium(III) nitrate pentahydrate is added to a known volume of the solvent (e.g., ultrapure water, ethanol) in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent the transfer of undissolved solid).

-

Solvent Evaporation: The collected sample is weighed and then heated in an oven at a suitable temperature (e.g., 110°C) to evaporate the solvent completely.

-

Mass Determination: The remaining solid residue (the dissolved Ytterbium(III) nitrate) is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per 100g of the solvent.

Experimental Workflow for Isothermal Solubility Determination

Interaction with Biological Signaling Pathways

While direct involvement of Ytterbium(III) nitrate pentahydrate in specific signaling pathways is not well-documented, the biological activity of lanthanide ions, including Yb³⁺, is an area of active research. A significant aspect of this research is the ability of lanthanide ions to interact with calcium-dependent signaling pathways due to their similar ionic radii and coordination chemistry to Ca²⁺.

Lanthanide ions are known to act as competitive antagonists of voltage-gated calcium channels (VGCCs) in excitable cells such as neurons.[8] This blockade can have profound effects on neurotransmission and other calcium-dependent cellular processes.

Blockade of Neuronal Calcium Channels by Ytterbium Ions

The influx of calcium ions through VGCCs is a critical step in the release of neurotransmitters from the presynaptic terminal. By binding to the channel pore, Yb³⁺ ions can physically obstruct the passage of Ca²⁺ ions, thereby inhibiting this influx.

This antagonistic action at calcium channels makes Ytterbium(III) nitrate pentahydrate a compound of interest for researchers investigating neurological disorders and for the development of novel therapeutic agents that target calcium signaling.

Conclusion

Ytterbium(III) nitrate pentahydrate exhibits good solubility in polar solvents like water and ethanol, a property that facilitates its use in various applications. While precise quantitative solubility data remains a gap in the literature, established experimental protocols can be readily applied to determine this critical parameter for specific research needs. Furthermore, the interaction of ytterbium ions with fundamental biological processes, such as calcium signaling, opens up exciting avenues for its exploration in drug development and neuroscience research. This guide provides a foundational understanding for scientists and researchers to effectively utilize Ytterbium(III) nitrate pentahydrate in their work.

References

- 1. Ytterbium(III) nitrate 99.999 35725-34-9 [sigmaaldrich.com]

- 2. Ytterbium nitrate, pentahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. Ytterbium(III) nitrate 99.9 trace metals 35725-34-9 [sigmaaldrich.com]

- 4. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 13768-67-7 [m.chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. aemree.com [aemree.com]

- 8. Blockade of current through single calcium channels by trivalent lanthanide cations. Effect of ionic radius on the rates of ion entry and exit - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure and Morphology of Ytterbium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium nitrate, particularly in its hydrated forms, is a compound of significant interest in various scientific and technological fields, including as a precursor for the synthesis of upconversion nanoparticles, in the preparation of catalysts, and in the development of advanced materials.[1] A thorough understanding of its crystal structure and morphology is paramount for controlling the properties of these end materials and for its effective application in areas such as drug development, where nanoparticle characteristics are critical. This technical guide provides a comprehensive overview of the crystal structure and morphology of this compound, with a focus on its hydrated forms.

Crystal Structure of Ytterbium (III) Nitrate Hydrates

Ytterbium (III) nitrate is known to form several crystalline hydrates, with the general formula Yb(NO₃)₃·nH₂O, where n can be 4, 5, or 6.[2] The pentahydrate form, Yb(NO₃)₃·5H₂O, is a commonly referenced and synthesized crystalline solid.[1]

Based on these isostructural analogs, this compound pentahydrate is expected to crystallize in the triclinic crystal system with the space group P-1 .

Crystallographic Data (Predicted for this compound Pentahydrate)

The following table summarizes the anticipated crystallographic data for Yb(NO₃)₃·5H₂O, based on its isostructural counterparts.

| Parameter | Value (Predicted) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Formula | Yb(NO₃)₃·5H₂O |

| Molecular Weight | 449.13 g/mol |

Further experimental validation through single-crystal X-ray diffraction of this compound pentahydrate is required to confirm these predicted lattice parameters.

Crystal Morphology

The macroscopic appearance of this compound hydrates is typically as colorless or white hygroscopic crystals.[2][5] While specific scanning electron microscopy (SEM) images for this compound crystals are not widely published, studies on other lanthanide nitrates and related compounds show that the morphology can vary from well-defined prismatic crystals to agglomerates of smaller crystallites, depending on the crystallization conditions.[6][7] The control of crystal morphology is crucial as it can influence properties such as dissolution rate and reactivity.

Experimental Protocols

Synthesis of Ytterbium (III) Nitrate Pentahydrate

A common method for the preparation of this compound pentahydrate involves the reaction of ytterbium oxide with nitric acid.

Materials:

-

Ytterbium (III) oxide (Yb₂O₃)

-

Nitric acid (HNO₃), 1:1 (v/v) solution

-

Deionized water

Procedure:

-

Ytterbium trioxide is calcined at 800°C for 2-3 hours.

-

The calcined Yb₂O₃ is then dissolved in a 1:1 solution of nitric acid in a water bath maintained at 75-85°C. The reaction is allowed to proceed until the pH of the solution reaches 3-4.

-

The resulting solution is left to stand overnight and then filtered under reduced pressure.

-

The filtrate is concentrated by distillation under reduced pressure until it becomes viscous.

-

The concentrated solution is allowed to crystallize slowly at room temperature.

-

The obtained crystals are then recrystallized twice to improve purity.

-

Finally, the purified crystals are dried in a desiccator containing a specific concentration of sulfuric acid until a constant weight is achieved, yielding this compound pentahydrate.

// Nodes A [label="Yb₂O₃", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Calcination (800°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Dissolution in HNO₃ (75-85°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Concentration (Reduced Pressure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Crystallization (Room Temp.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Recrystallization (x2)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Yb(NO₃)₃·5H₂O Crystals", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption="Synthesis workflow for this compound Pentahydrate."

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of the crystal structure of this compound hydrates requires single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection: A suitable single crystal of this compound hydrate, typically with dimensions around 0.1-0.3 mm, is selected under a microscope. The crystal should be clear and free of visible defects.

-

Mounting: Due to the hygroscopic nature of the material, the crystal should be handled in a dry environment and quickly mounted on a goniometer head, often coated in an inert oil to prevent water absorption from the atmosphere.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected over a wide range of angles to ensure a complete dataset.

-

Structure Solution and Refinement: The collected diffraction data is then processed using specialized software to determine the unit cell parameters, space group, and the positions of all atoms within the crystal lattice. The structural model is refined to achieve the best possible fit with the experimental data.

// Nodes A [label="Single Crystal Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Crystal Mounting (Hygroscopic Handling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="X-ray Diffraction Data Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Data Processing", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Structure Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Structure Refinement", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Crystallographic Data (CIF)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption="Experimental workflow for Single-Crystal X-ray Diffraction."

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface morphology of crystalline materials.

Methodology:

-

Sample Preparation: A small amount of the this compound crystals is mounted on an SEM stub using conductive adhesive tape or carbon paint. For non-conductive samples, a thin coating of a conductive material (e.g., gold or carbon) is applied via sputtering to prevent charging under the electron beam.

-

Imaging: The prepared stub is placed into the SEM chamber, which is then evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to form an image of the surface topography.

-

Analysis: The resulting micrographs provide high-resolution information on the crystal size, shape, and surface features.

// Nodes A [label="Crystal Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mounting on Stub", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Conductive Coating (if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="SEM Imaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Morphological Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; } caption="Experimental workflow for Scanning Electron Microscopy."

Conclusion

This technical guide has summarized the current understanding of the crystal structure and morphology of this compound. While the exact crystallographic data for this compound hydrates require further experimental confirmation, the strong evidence from isostructural lanthanide nitrates provides a reliable model. The provided experimental protocols for synthesis and characterization offer a solid foundation for researchers working with this important compound. Future work should focus on obtaining high-quality single crystals of this compound hydrates to perform definitive structural analysis and on systematically studying the influence of crystallization parameters on the resulting crystal morphology.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of the penta- and hexahydrate of thulium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Pentahydrate,Yttrium Nitrate Hexahydrate,Thorium Nitrate Tetrahydrate [sempukj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature of Ytterbium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium (III) nitrate, with the chemical formula Yb(NO₃)₃, is a colorless, crystalline inorganic compound.[1] It is known to be a hygroscopic material, readily absorbing moisture from the atmosphere to form various crystalline hydrates.[1] This property is of critical importance for researchers and professionals in fields such as materials science, catalysis, and drug development, as the water content can significantly influence the material's physical and chemical properties, including its stability, reactivity, and dissolution rate. This guide provides a comprehensive overview of the hygroscopic nature of ytterbium nitrate, including its physical and chemical characteristics, recommended handling and storage procedures, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is soluble in water and ethanol.[1] It exists in various hydrated forms, with the general formula Yb(NO₃)₃·n H₂O, where 'n' can be 4, 5, or 6.[1] The pentahydrate, Yb(NO₃)₃·5H₂O, is a commonly available form and presents as a white hygroscopic salt.

Upon heating, hydrated this compound undergoes thermal decomposition. The decomposition pattern of this compound places it in a group with lutetium nitrate, indicating similar thermal behavior among the heavier rare-earth nitrates. The initial stages of decomposition involve the loss of water molecules, followed by the decomposition of the nitrate to form an oxynitrate (YbONO₃) and ultimately ytterbium oxide (Yb₂O₃) at higher temperatures.[2]

Quantitative Data on Hygroscopicity

For context, the table below provides representative CRH values for other inorganic nitrate salts. It is anticipated that this compound would exhibit a CRH value that necessitates controlled humidity environments for storage and handling.

| Salt | Critical Relative Humidity (CRH) at 25°C (%) |

| Ammonium Nitrate | 62 |

| Sodium Nitrate | 74 |

| Potassium Nitrate | 92 |

| Calcium Nitrate | 50 |

Note: This table presents data for other common nitrate salts to provide a general understanding of the range of CRH values. The CRH for this compound needs to be experimentally determined.

The following table is a template that can be used to summarize the hygroscopic properties of this compound once experimental data is obtained.

| Hygroscopicity Parameter | Value | Method of Determination |

| Critical Relative Humidity (CRH) at 25°C | Data not available | Dynamic Vapor Sorption (DVS) |

| Water Content (as is) | Data not available | Karl Fischer Titration |

| Deliquescence Point | Data not available | Visual Observation/DVS |

| Water Sorption at 80% RH / 25°C (% w/w) | Data not available | Gravimetric Sorption Analysis |

Experimental Protocols for Hygroscopicity Characterization

To address the lack of specific data for this compound, this section provides detailed methodologies for key experiments that can be employed to characterize its hygroscopic nature.

Dynamic Vapor Sorption (DVS) for Water Sorption Isotherm and CRH Determination

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of anhydrous this compound (or a hydrate dried to a constant weight under vacuum at a suitable temperature) into a DVS sample pan.

-

Instrument Setup:

-

Set the instrument temperature to 25°C (or the desired experimental temperature).

-

Program a humidity profile starting from 0% Relative Humidity (RH) and increasing in steps of 10% RH up to 90% RH, followed by a desorption cycle decreasing back to 0% RH in the same step increments.

-

Set the equilibrium condition for each step (e.g., a mass change of less than 0.002% over 10 minutes).

-

-

Data Acquisition: The instrument will automatically expose the sample to the programmed humidity steps and record the mass change over time.

-

Data Analysis:

-

Plot the percentage change in mass (%Δm) against the target relative humidity (%RH) to generate the water sorption-desorption isotherm.

-

The Critical Relative Humidity (CRH) can be identified as the RH at which a sharp increase in water uptake is observed in the sorption isotherm.

-

Thermogravimetric Analysis (TGA) for Dehydration Profiling

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for determining the number of water molecules in hydrated this compound and the temperatures at which they are lost.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrated this compound sample into a TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Program a temperature ramp from ambient temperature (e.g., 25°C) to a final temperature of approximately 800°C at a heating rate of 10°C/min.

-

-

Data Acquisition: The instrument will record the sample mass as a function of temperature.

-

Data Analysis:

-

The resulting TGA curve will show distinct steps corresponding to mass loss events.

-

The temperature range of each step indicates the temperature at which a specific process (e.g., dehydration, decomposition) occurs.

-

The percentage mass loss for each step can be used to calculate the number of water molecules lost and to identify the formation of intermediate compounds like oxynitrates.

-

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.

Methodology:

-

Instrument Preparation:

-

Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content) according to the manufacturer's instructions.

-

Standardize the Karl Fischer reagent with a certified water standard.

-

-

Sample Preparation:

-

In a dry, inert atmosphere (e.g., a glove box), accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.

-

-

Titration:

-

Quickly transfer the weighed sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

-

-

Calculation: The instrument's software will calculate the water content of the sample based on the amount of reagent consumed.

Handling and Storage Recommendations

Given its hygroscopic nature, stringent handling and storage procedures are essential to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed, airtight container. The use of a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) is highly recommended. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., in a glove box or a sealed container purged with argon or nitrogen) is advisable.

-

Handling: Whenever possible, handle this compound in a controlled environment with low humidity, such as a glove box. If a glove box is not available, minimize the exposure time to the ambient atmosphere. Use dry glassware and utensils.

-

Dispensing: When dispensing the material, open the container for the shortest possible time and securely reseal it immediately after use.

Conclusion

This compound is a hygroscopic compound that readily absorbs atmospheric moisture, leading to the formation of hydrates. This property necessitates careful handling and storage to ensure the material's quality and integrity for research and development applications. While specific quantitative data on its hygroscopicity are currently limited, the experimental protocols detailed in this guide—Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration—provide a robust framework for the comprehensive characterization of its water sorption behavior. The generation of such data will be invaluable to the scientific community, enabling a more precise understanding and utilization of this important rare-earth compound.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Hydrated Ytterbium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of hydrated ytterbium nitrate, Yb(NO₃)₃·nH₂O. The document details the multi-stage decomposition process, identifies intermediate compounds, and specifies the final product. It is designed to serve as a critical resource for professionals in research and development who utilize rare earth oxides in various applications, including as precursors for catalysts, in ceramics, and for the synthesis of advanced materials.

Introduction

Ytterbium(III) nitrate is an inorganic salt that exists in hydrated forms, commonly as Yb(NO₃)₃·nH₂O, where 'n' can be 4, 5, or 6.[1] The thermal decomposition of this compound is a critical process for the synthesis of high-purity ytterbium oxide (Yb₂O₃), a material with significant applications in lasers, optical fibers, and as a dopant in various materials. Understanding the precise decomposition pathway, including the temperatures of dehydration, intermediate formation, and final oxide conversion, is essential for controlling the morphology, particle size, and purity of the resulting ytterbium oxide.

This guide synthesizes data from thermoanalytical studies, including thermogravimetry (TG), differential thermal analysis (DTA), and mass spectrometry (MS), to provide a detailed overview of the decomposition process. It also outlines the experimental protocols for reproducing these analyses and for characterizing the solid intermediates and final products using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound, specifically the hexahydrate Yb(NO₃)₃·6H₂O, is a complex, multi-step process. The decomposition proceeds through a series of dehydration and denitration steps, ultimately yielding cubic ytterbium oxide (Yb₂O₃). The process can be broadly categorized into three main stages: dehydration, formation of oxy-nitrate intermediates, and final conversion to the oxide.

A detailed study on the thermal decomposition of Yb(NO₃)₃·6H₂O in an air atmosphere revealed that the process involves eleven endothermic mass loss steps.[2] The initial stages involve the sequential loss of water molecules, followed by the decomposition of the anhydrous nitrate into various intermediate oxy-nitrate compounds before the final formation of Yb₂O₃ at approximately 510°C.[2]

Caption: Thermal decomposition pathway of hydrated this compound.

Quantitative Data on Thermal Decomposition

The following tables summarize the quantitative data obtained from the thermal analysis of hydrated this compound. The data is primarily based on the detailed study of Yb(NO₃)₃·6H₂O.[2]

Table 1: Dehydration Stages

| Step | Temperature (°C) | Process |

| 1 | 95 | Loss of water molecules |

| 2 | 145 | Loss of water molecules |

| 3 | 165 | Loss of water molecules |

| 4 | 175 | Loss of water molecules |

| 5 | 200 | Formation of anhydrous Yb(NO₃)₃ |

Table 2: Decomposition of Anhydrous Nitrate and Intermediates

| Step | Temperature (°C) | Intermediate Product | Gaseous Products |

| 6 | 250 | YbO₀.₅(NO₃)₂ | H₂O, HNO₃, NOx |

| 7 | 335 | YbO₀.₇₅(NO₃)₁.₅ | NOx |

| 8 | 365 | YbONO₃ | NOx |

| 9 | 470 | Yb(O)₁.₂₅(NO₃)₀.₅ | NOx |

| 10 | 510 | Yb₂O₃ | NOx |

Note: NOx represents various oxides of nitrogen, including NO, NO₂, and N₂O₅.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the thermal decomposition of hydrated this compound.

Materials

-

Ytterbium(III) nitrate hydrate (e.g., Yb(NO₃)₃·6H₂O), analytical grade.

Thermoanalytical Studies (TGA/DTA/MS)

Objective: To determine the temperature ranges of decomposition, corresponding mass losses, and to identify the evolved gaseous products.

Instrumentation:

-

Simultaneous Thermogravimetric Analyzer - Differential Thermal Analyzer (TGA/DTA)

-

Mass Spectrometer (MS) coupled to the TGA/DTA outlet.

Procedure:

-

Accurately weigh approximately 5-10 mg of the hydrated this compound sample into an alumina or platinum crucible.

-

Place the crucible in the TGA/DTA instrument.

-

Heat the sample from room temperature to approximately 800°C at a constant heating rate of 10°C/min.

-

Use a continuous flow of dry air or nitrogen as the purge gas, with a typical flow rate of 20-50 mL/min.

-

The outlet gas from the TGA/DTA is continuously fed into the mass spectrometer for evolved gas analysis.

-

Monitor the mass loss (TG curve), the temperature difference between the sample and a reference (DTA curve), and the mass-to-charge ratio of the evolved gases (MS data) as a function of temperature.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of the solid intermediates and the final product.

Procedure:

-

Prepare samples of the solid residues by heating the hydrated this compound to specific temperatures corresponding to the end of each decomposition stage, as identified by TGA.

-

Allow the samples to cool to room temperature in a desiccator.

-

Grind the samples gently to obtain a fine powder.

-

Mount the powder on a sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Scan a 2θ range from approximately 10° to 80°.

-

Compare the obtained diffraction patterns with standard reference patterns from the JCPDS database to identify the crystalline phases. For the final product, the pattern should match that of cubic Yb₂O₃.

Scanning Electron Microscopy (SEM)

Objective: To examine the morphology and microstructure of the initial material, intermediates, and the final ytterbium oxide.

Procedure:

-

Mount a small amount of the powder sample onto an SEM stub using conductive adhesive tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Introduce the sample into the SEM chamber.

-

Acquire images at various magnifications to observe the particle size, shape, and surface texture.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of the thermal decomposition of hydrated this compound.

Caption: Workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of hydrated this compound is a predictable and reproducible process that allows for the synthesis of high-purity ytterbium oxide. A thorough understanding of the decomposition pathway and the influence of experimental parameters such as heating rate and atmosphere is crucial for controlling the properties of the final product. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with ytterbium compounds and their applications.

References

An In-depth Technical Guide to Ytterbium Nitrate (CAS No. 35725-34-9) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ytterbium(III) nitrate pentahydrate (CAS No. 35725-34-9), a versatile rare earth compound with significant applications in materials science, catalysis, and emerging biomedical fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental applications, and its interactions with biological systems.

Core Chemical and Physical Properties

Ytterbium(III) nitrate pentahydrate is a white, crystalline, and hygroscopic solid.[1] It is highly soluble in water and ethanol, making it a convenient precursor for various synthetic applications.[2] The compound is primarily available in hydrated forms, with the pentahydrate being the most common.

Table 1: Physicochemical Properties of Ytterbium(III) Nitrate Pentahydrate

| Property | Value | References |

| CAS Number | 35725-34-9 | [3] |

| Molecular Formula | Yb(NO₃)₃·5H₂O | [3] |

| Molecular Weight | 449.13 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water and ethanol | [2] |

| Purity | Typically ≥99.9% (trace metals basis) | [3] |

| Decomposition | Thermally decomposes to YbONO₃ and then to ytterbium oxide upon further heating. | [2] |

Synthesis and Applications

Ytterbium nitrate is a key precursor in the synthesis of a wide range of functional materials, from luminescent nanoparticles to efficient catalysts.

Synthesis of Upconversion Nanoparticles (UCNPs)

This compound is extensively used as the ytterbium source for doping nanocrystals, which are capable of upconversion—the process of converting lower-energy near-infrared (NIR) radiation to higher-energy visible light.[5][6] These UCNPs, commonly based on a sodium yttrium fluoride (NaYF₄) host lattice co-doped with ytterbium (as a sensitizer) and other lanthanides like erbium (Er³⁺) or thulium (Tm³⁺) (as an emitter), have applications in biological imaging and sensing.[7][8]

Experimental Protocol: Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

This protocol describes a common method for synthesizing hydrophilic NaYF₄:Yb,Er nanoparticles.

Materials:

-

Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Sodium tetrafluoroborate (NaBF₄)

-

Polyethylene glycol (PEG, MW = 6000)

-

Ethylene glycol (EG)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: In a typical synthesis for NaYF₄ doped with 20% Yb³⁺ and 2% Er³⁺, dissolve stoichiometric amounts of Y(NO₃)₃·6H₂O, Yb(NO₃)₃·5H₂O, and Er(NO₃)₃·5H₂O in a mixture of ethylene glycol and deionized water.

-

Addition of Stabilizer and Fluoride Source: Add PEG-6000 to the rare-earth nitrate solution and stir until a homogeneous solution is formed. Subsequently, add NaBF₄ to the solution.

-

Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180 °C for 24 hours.

-

Purification: After the reaction, allow the autoclave to cool to room temperature. The resulting nanoparticles can be collected by centrifugation, washed several times with ethanol and deionized water to remove unreacted precursors and byproducts, and finally dried in an oven at 60 °C.[9]

Workflow for Hydrothermal Synthesis of UCNPs

Catalysis in Organic Synthesis

Ytterbium-based catalysts, often derived from this compound, are valued in organic chemistry for their strong Lewis acidity, water tolerance, and reusability.[10] Ytterbium triflate (Yb(OTf)₃), which can be prepared from ytterbium oxide (obtainable from the decomposition of this compound), is a particularly effective catalyst for a variety of reactions.[11]

Experimental Protocol: Ytterbium-Catalyzed Friedel-Crafts Acylation

This protocol outlines the use of Ytterbium(III) triflate as a catalyst in a Friedel-Crafts acylation reaction.

Materials:

-

Aromatic substrate (e.g., anisole)

-

Acylating agent (e.g., acetic anhydride)

-

Ytterbium(III) triflate (Yb(OTf)₃) (5-10 mol%)

-

Anhydrous solvent (e.g., nitromethane)

Procedure:

-

Reaction Setup: To a solution of the aromatic substrate in the anhydrous solvent, add Ytterbium(III) triflate.

-

Addition of Acylating Agent: Add the acylating agent dropwise to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl ketone.[11]

Relevance to Drug Development and Biological Systems

The unique properties of lanthanides, including ytterbium, make them of interest to drug development professionals, particularly in the areas of bioimaging, drug delivery, and as modulators of biological pathways.

Interference with Calcium Signaling Pathways

Lanthanide ions (Ln³⁺), including Yb³⁺, have ionic radii similar to that of Ca²⁺ but with a higher charge, leading to high-affinity interactions with Ca²⁺ binding sites on proteins. This allows them to act as antagonists of calcium channels and modulators of calcium-dependent signaling pathways.[12][13]

Mechanism of Action:

Ytterbium ions can physically block voltage-gated calcium channels, thereby inhibiting the influx of calcium into cells.[12][14] This has significant implications, as calcium is a crucial second messenger in numerous cellular processes, including neurotransmission, muscle contraction, and gene expression. Furthermore, lanthanides can bind to calcium-binding proteins such as calmodulin, either inhibiting or, in some cases, activating them.[15][16]

Potential Signaling Pathway Interaction: Inhibition of Voltage-Gated Calcium Channels

Applications in Bioimaging and Drug Delivery

The upconversion properties of Yb³⁺-doped nanoparticles make them excellent candidates for in vitro and in vivo imaging. The use of NIR excitation light minimizes autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[5]

Furthermore, these nanoparticles can be functionalized to act as drug delivery vehicles. For instance, a core-shell nanostructure can be designed where a therapeutic agent is loaded, and its release can be triggered by external stimuli. Ytterbium-doped nanoparticles have been explored for their potential in targeted drug delivery to cancer cells.[17][18]

Cytotoxicity Studies

Research has shown that nanoparticles containing ytterbium can exhibit cytotoxic effects against cancer cells. For example, ytterbium and cerium co-doped zinc oxide nanoparticles have been shown to induce apoptosis in HCT-116 colon cancer cells, with a greater inhibitory effect than undoped zinc oxide nanoparticles.[17][18] The mechanism is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[19]

Table 2: Quantitative Data from Selected Studies

| Parameter | Value/Observation | Application Context | References |

| UCNP Emission Peaks (Er³⁺, Yb³⁺ co-doped) | ~525 nm, ~545 nm (green), ~660 nm (red) under 980 nm excitation | Bioimaging | [20] |

| IC₅₀ of Y³⁺ on CaV2.2 Channels | 0.76 µM | Neuroscience Research | [14] |

| IC₅₀ of Yb/Ce-doped ZnO NPs on HCT-116 cells | 3.50 µg/mL (for 0.01 doping ratio) | Oncology Research | [17] |

| Average Crystallite Size of UCNPs | 25-52 nm (by co-precipitation) | Nanomaterial Synthesis | [21] |

Safety and Handling

Ytterbium(III) nitrate pentahydrate is an oxidizing solid and may intensify fire. It can cause skin and serious eye irritation, as well as respiratory irritation.[22] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the compound. It should be stored away from combustible materials in a well-ventilated area.[22]

Conclusion

Ytterbium(III) nitrate pentahydrate (CAS No. 35725-34-9) is a compound of significant interest due to its versatile applications. For materials scientists, it is a crucial precursor for the synthesis of advanced optical materials like upconversion nanoparticles. For organic chemists, its derivatives serve as robust and reusable Lewis acid catalysts. For researchers in drug development, its ability to modulate calcium signaling pathways and its potential in targeted drug delivery and bioimaging present exciting avenues for future investigation. A thorough understanding of its chemical properties, synthetic applications, and biological interactions is essential for harnessing its full potential in scientific research and technological innovation.

References

- 1. Page loading... [guidechem.com]

- 2. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Ytterbium(III) nitrate pentahydrate, 99.999% | H16N3O14Yb+3 | CID 124203979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The inhibition of neuronal calcium ion channels by trace levels of yttrium released from carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The inhibition of neuronal calcium ion channels by trace levels of yttrium released from carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium binding domains of calmodulin. Sequence of fill as determined with terbium luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of calmodulin by terbium (Tb3+) and its use as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Antimicrobial and Anticancer Peculiarities of Ytterbium and Cerium Co-Doped Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Er3+, Yb3+ Co-Doped Y2O3 NPs According to Yb3+ Concentration by LP–PLA Method: Potential Further Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimizing the composition of LaF3:Yb,Tm upconverting nanoparticles synthesised by the co-precipitation method to improve the emission intensity - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 22. cdhfinechemical.com [cdhfinechemical.com]

Electron configuration of the Ytterbium(III) ion

An In-Depth Technical Guide to the Electron Configuration of the Ytterbium(III) Ion

Introduction

Ytterbium (Yb), a lanthanide series element with atomic number 70, exhibits chemical and physical properties that are of significant interest to researchers in materials science, quantum computing, and drug development.[1] Like other lanthanides, its most prevalent oxidation state is +3, forming the Ytterbium(III) ion (Yb³⁺).[2][3] Understanding the precise electron configuration of this ion is fundamental to comprehending its magnetic and optical properties, which underpin its various applications. This guide provides a detailed examination of the electron configuration of Yb³⁺, supported by quantitative data and descriptions of experimental methodologies.

Electron Configuration of the Neutral Ytterbium Atom

To understand the configuration of the Yb³⁺ ion, it is essential to first establish the ground state electron configuration of a neutral Ytterbium atom. With an atomic number of 70, a neutral Yb atom contains 70 electrons.[4] Its configuration is characterized by a completely filled 4f subshell, which contributes to its unique properties compared to other lanthanides.[2]

The ground state electron configuration of neutral Ytterbium (Yb) is: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹⁴ 6s² [5]

This can be written in shorthand notation as: [Xe] 4f¹⁴ 6s² [4][6][7]

The filled 4f subshell in neutral ytterbium leads to only its two 6s electrons being available for metallic bonding, which explains why its density, melting point, and boiling point are significantly lower than most other lanthanides.[2]

Formation and Electron Configuration of the Ytterbium(III) Ion (Yb³⁺)

The Ytterbium(III) ion is formed when a neutral ytterbium atom loses three electrons. The removal of electrons during ionization does not strictly follow the filling order (Aufbau principle). Instead, electrons are first removed from the outermost principal energy level.[8]

-

First and Second Ionization: The two electrons in the outermost 6s orbital, which has the highest principal quantum number (n=6), are removed first.

-

Third Ionization: The third electron is removed from the next highest energy level, which in the case of Ytterbium, is the 4f subshell.

This process results in the Ytterbium(III) ion (Yb³⁺).

The electron configuration of the Ytterbium(III) ion (Yb³⁺) is therefore: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹³

In shorthand notation, the configuration is: [Xe] 4f¹³

The presence of unpaired electrons in the 4f orbital of Yb³⁺ makes it paramagnetic.[9] In aqueous solutions, the colorless Yb³⁺ ion typically forms complexes with nine water molecules, existing as [Yb(H₂O)₉]³⁺.[10][11]

Quantitative Data

The energy required for the stepwise removal of electrons and the resulting ionic size are critical parameters in understanding the chemistry of Yb³⁺.

Ionization Energies

The ionization energy is the energy required to remove one electron from a gaseous atom or ion. The values for Ytterbium clearly show a significant increase for each successive electron removal.

| Ionization Step | Reaction | Ionization Energy (kJ/mol) | Ionization Energy (eV) |

| First | Yb → Yb⁺ + e⁻ | 603.43[4] | 6.254[12] |

| Second | Yb⁺ → Yb²⁺ + e⁻ | 1175.11[4] | 12.188[12] |

| Third | Yb²⁺ → Yb³⁺ + e⁻ | 2417.2[4] | 25.03[12] |

Ionic Radii

The ionic radius is a measure of an ion's size in a crystal lattice. As electrons are removed, the remaining electrons are pulled closer to the nucleus, resulting in a smaller radius for the more positively charged ion.

| Ion | Electron Configuration | Coordination Number | Ionic Radius (Å) |

| Yb²⁺ | [Xe] 4f¹⁴ | 6 | 1.02[5] |

| Yb³⁺ | [Xe] 4f¹³ | 6 | 0.868[5] |

Experimental Protocols

The electron configurations of lanthanides and their ions are primarily determined through experimental spectroscopic techniques. These methods probe the electronic transitions and energy levels within the atom or ion.

Atomic Emission and Absorption Spectroscopy

This is a foundational technique for determining electron configurations.

-

Objective: To observe the discrete energy levels of an atom or ion by analyzing the light it emits or absorbs.

-

Methodology:

-

A sample containing the element is vaporized and atomized in a high-temperature source such as a flame, plasma, or electric arc.

-

For emission spectroscopy, the high temperature excites the electrons to higher energy levels. As they fall back to lower levels, they emit light at specific wavelengths, creating an emission spectrum.

-

For absorption spectroscopy, light of a continuous spectrum is passed through the atomized sample. Electrons absorb light of specific wavelengths to jump to higher energy levels, creating an absorption spectrum with dark lines.

-

The wavelengths of the spectral lines are measured with a spectrometer. Each line corresponds to the energy difference between two specific electron orbitals (ΔE = hν).

-

By analyzing the complex patterns in the spectrum, which are unique to each element, scientists can deduce the arrangement of electron energy levels and thus the electron configuration.[9]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of a material.

-

Objective: To measure the binding energies of core-level electrons, which are indicative of the element and its chemical state.

-

Methodology:

-

A sample is placed in an ultra-high vacuum chamber and irradiated with a beam of X-rays of a known energy (hν).

-

The X-rays cause the ejection of core-level electrons (photoelectrons) from the atoms in the sample.

-

The kinetic energy (KE) of these emitted photoelectrons is measured by an electron energy analyzer.

-

The binding energy (BE) of each electron is then calculated using the equation: BE = hν - KE.

-

The binding energies are characteristic of each element. Small shifts in these energies (chemical shifts) provide information about the oxidation state (e.g., distinguishing between Yb, Yb²⁺, and Yb³⁺).

-

Absorption and Emission Spectroscopy of Yb³⁺ Complexes

For ions in solution or solid-state compounds, absorption and emission spectroscopy in the UV-Visible and Near-Infrared (NIR) regions are used to study the transitions involving the 4f electrons.

-

Objective: To probe the crystal field splitting of the 4f energy levels.

-

Methodology:

-

A solution or crystal containing the Yb³⁺ complex is prepared.

-

An absorption spectrum is recorded by passing light (typically in the NIR range) through the sample and measuring the absorbance at different wavelengths. For Yb³⁺, this reveals transitions from the ground state (²F₇/₂) to the excited state (²F₅/₂).[13]

-

An emission spectrum is recorded by exciting the sample with a specific wavelength of light and measuring the light emitted as the ion relaxes back to the ground state.

-

The detailed structure of these spectra reveals how the surrounding ligands in the complex split the 4f orbitals into multiple sublevels, providing deep insight into the electronic structure and coordination environment of the Yb³⁺ ion.[13]

-

Conclusion

The electron configuration of the Ytterbium(III) ion is [Xe] 4f¹³ . This configuration is the result of a neutral Ytterbium atom losing its two valence 6s electrons and one of its 4f electrons. The resulting ion has a smaller radius and a partially filled f-subshell, which dictates its paramagnetic character and its characteristic near-infrared spectroscopic signature. The determination and detailed study of this configuration rely on established experimental techniques, primarily various forms of spectroscopy, which remain indispensable tools for researchers in the field.

References

- 1. Ytterbium: Properties and Applications [stanfordmaterials.com]

- 2. Ytterbium - Wikipedia [en.wikipedia.org]

- 3. Ytterbium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. WebElements Periodic Table » Ytterbium » the essentials [webelements.com]

- 5. Ytterbium: Atom properties | Pilgaard Elements [pilgaardelements.com]

- 6. WebElements Periodic Table » Ytterbium » properties of free atoms [winter.group.shef.ac.uk]

- 7. periodic-table.org [periodic-table.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ytterbium: Properties, Uses & Key Facts Explained Simply [vedantu.com]

- 11. Ytterbium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 12. Periodic Table of Elements: Ytterbium - Yb (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

The Nitrate Anion's Pivotal Role in Ytterbium Chemistry: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The nitrate anion (NO₃⁻), far from being a mere counter-ion, plays a multifaceted and crucial role in the chemistry of ytterbium compounds. Its influence extends from governing the synthesis and crystal structure of precursor materials like ytterbium(III) nitrate to dictating the reactivity and functionality of more complex derivatives. This technical guide provides a comprehensive overview of the fundamental and applied aspects of the nitrate anion in ytterbium chemistry, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key processes to support research and development endeavors.

Ytterbium(III) Nitrate: The Gateway Compound

Ytterbium(III) nitrate, with the general formula Yb(NO₃)₃, is the most common and versatile starting material for accessing a wide array of ytterbium-based materials. It is typically available as a hydrated, colorless crystalline solid that is soluble in water and ethanol.[1][2][3] The number of water molecules in the hydrate can vary, with pentahydrate (Yb(NO₃)₃·5H₂O) and hexahydrate (Yb(NO₃)₃·6H₂O) being the most common forms.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of ytterbium(III) nitrate and its common hydrates is presented in Table 1. While its high solubility in polar solvents is well-established, precise quantitative solubility data in various solvents remains sparsely reported in publicly available literature.

| Property | Yb(NO₃)₃ | Yb(NO₃)₃·5H₂O | Yb(NO₃)₃·6H₂O |

|---|---|---|---|

| Molar Mass (g/mol) | 359.06[1] | 449.13 | 467.15[3] |

| Appearance | Colorless solid[1] | White crystals | Colorless crystals |

| Solubility in Water | Soluble[1] | Highly soluble[4] | Soluble |

| Solubility in Ethanol | Soluble[1] | Soluble | Soluble |

Crystal Structure and the Coordinating Role of Nitrate

Experimental Protocols

Synthesis of Ytterbium(III) Nitrate Pentahydrate from Ytterbium(III) Oxide

This protocol describes the laboratory-scale synthesis of ytterbium(III) nitrate pentahydrate from ytterbium(III) oxide.

Materials:

-

Ytterbium(III) oxide (Yb₂O₃, 99.9% purity)

-

Concentrated nitric acid (HNO₃, 70%)

-

Deionized water

-

pH indicator paper or pH meter

-

Heating mantle with a stirrer

-

Rotary evaporator

-

Crystallizing dish

-

Desiccator with a suitable drying agent (e.g., concentrated sulfuric acid)

Procedure:

-

Reaction Setup: In a fume hood, carefully add a stoichiometric excess of concentrated nitric acid to a flask containing a known amount of ytterbium(III) oxide. The reaction is exothermic and will produce nitrogen oxides; therefore, proper ventilation is crucial.

-

Dissolution: Gently heat the mixture with stirring until all the ytterbium(III) oxide has dissolved, resulting in a clear, colorless solution.

-

Neutralization: If necessary, carefully add small portions of ytterbium(III) oxide to neutralize any excess nitric acid until the pH of the solution is between 3 and 4.

-

Concentration: Remove any unreacted solids by filtration. Concentrate the resulting solution using a rotary evaporator at a moderately elevated temperature (e.g., 60-70 °C) until a viscous liquid is obtained.

-

Crystallization: Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. Colorless crystals of ytterbium(III) nitrate pentahydrate will form.

-

Drying: Decant the mother liquor and collect the crystals. Dry the crystals in a desiccator over a suitable drying agent until a constant weight is achieved.

Workflow for the Synthesis of Ytterbium(III) Nitrate Pentahydrate:

References

- 1. The Role of Lanthanum Nitrate in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]

- 2. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. Facile Synthesis of NaYF4:Yb Up-Conversion Nanoparticles Modified with Photosensitizer and Targeting Antibody for In Vitro Photodynamic Therapy of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ytterbium - Wikipedia [en.wikipedia.org]

- 8. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of YbAG Nanocrystals

For Researchers, Scientists, and Drug Development Professionals